molecular formula C12H20ClNO3 B13778287 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride CAS No. 63991-16-2

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride

Cat. No.: B13778287
CAS No.: 63991-16-2
M. Wt: 261.74 g/mol
InChI Key: IAOBSBQMRZRBPT-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a chemical compound for research and development purposes. The structural motif of 2,5-dimethoxybenzyl alcohols is recognized in synthetic chemistry, where they often serve as versatile intermediates or building blocks for the preparation of more complex molecules . Similarly, the dimethylamine (DMA) pharmacophore is a common feature in various fields of medicinal chemistry . Researchers can leverage this compound as a key starting material in exploratory synthesis, particularly in constructing molecules with potential pharmacological interest. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to handling, a comprehensive safety assessment of this specific compound is essential, as no detailed safety data sheet (SDS) was identified in the search results. Researchers should consult relevant chemical safety resources and adhere to all standard laboratory safety protocols.

Properties

CAS No.

63991-16-2

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium;chloride

InChI

InChI=1S/C12H19NO3.ClH/c1-13(2)8-11(14)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11,14H,8H2,1-4H3;1H

InChI Key

IAOBSBQMRZRBPT-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Research Outcomes and Analytical Data

  • Spectroscopic Characterization: NMR and IR spectroscopy confirm the presence of methoxy groups, the benzyl alcohol functional group, and the dimethylaminomethyl substituent. These techniques also serve to detect impurities and confirm compound purity.

  • Yield and Purity: Optimized reaction conditions yield high-purity product suitable for research applications. Purity assessments via HPLC typically exceed 95%, with molecular weight confirmation by mass spectrometry.

  • Reaction Mechanism Insights: The nucleophilic substitution and electrophilic aromatic substitution reactions involved in the synthesis are well-understood. The formation of the imine intermediate followed by reduction is a classical pathway for synthesizing benzyl alcohol derivatives with amine substituents.

Summary Table of Preparation Methods

Preparation Stage Key Reactants/Intermediates Reaction Conditions Analytical Techniques Yield/Purity
Preparation of 2,5-dimethoxybenzaldehyde 2-hydroxy-5-methoxybenzaldehyde, dimethyl sulfate, metal hydroxide Alkylation at low temperature, solvent control HPLC, NMR Up to 99% purity (HPLC area)
Condensation with dimethylamine 2,5-dimethoxybenzaldehyde, dimethylamine pH and temperature control NMR, IR High yield, >95% purity
Reduction to benzyl alcohol Imine intermediate, reducing agent (e.g., NaBH4) Mild reducing conditions NMR, IR Quantitative conversion
Hydrochloride salt formation Benzyl alcohol intermediate, HCl Acidification in solvent NMR, IR, melting point Stable salt formation

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2,5-dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride may exhibit psychoactive properties. Studies on related phenethylamines suggest that they interact with serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in hallucinogenic effects. This receptor interaction could lead to potential therapeutic applications in treating mood disorders and other psychiatric conditions .

Neuropharmacology

The compound's structural similarities to known neuroactive substances position it as a candidate for neuropharmacological research. Investigations into its effects on neurotransmitter systems could provide insights into its utility in neurodegenerative diseases or mental health disorders. For instance, the modulation of glutamate receptors by related compounds suggests a potential role in neuroprotection and excitotoxicity prevention .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may have enhanced biological activity or specificity. The modification of its structure can lead to the development of new pharmacological agents with targeted effects, particularly in oncology or infectious diseases .

Case Study 1: Hallucinogenic Properties

A study examining the effects of phenethylamine hallucinogens demonstrated that compounds activating the 5-HT₂A receptor can induce significant behavioral changes in animal models. This finding underscores the relevance of this compound in understanding hallucinogenic mechanisms and their therapeutic implications .

Case Study 2: Neuroprotective Effects

Research into related compounds has shown potential neuroprotective effects through modulation of excitatory neurotransmission. These findings suggest that derivatives of this compound may be explored for their ability to mitigate neurodegeneration associated with diseases such as Alzheimer's .

Data Tables

Mechanism of Action

Comparison with Similar Compounds

Methoxamine Hydrochloride (CAS 61-16-5)

Structure: α-(1-Aminoethyl)-2,5-dimethoxybenzyl alcohol hydrochloride. Key Differences:

  • Substituent: Methoxamine features a 1-aminoethyl group, whereas the target compound has a dimethylaminomethyl group.
  • Pharmacology: Methoxamine is a selective α1-adrenoceptor agonist used as a vasopressor, with a melting point of 212–216°C and storage requirements of 2–8°C .

Tramadol-Related Compounds (e.g., 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride)

Structure: Cyclohexanone backbone with dimethylaminomethyl and methoxyphenyl groups. Key Differences:

  • Core Structure: Tramadol derivatives utilize a cyclohexane/cyclohexanone ring instead of a benzyl alcohol, reducing aromaticity and altering lipophilicity.
  • Application : These compounds are impurities in Tramadol Hydrochloride synthesis, controlled to ≤0.1% in pharmaceutical formulations .

Ritodrine Hydrochloride

Structure: p-Hydroxy-α-[1-[(p-hydroxyphenylethyl)amino]ethyl]benzyl alcohol hydrochloride. Key Differences:

  • Substituents: Ritodrine has dual hydroxyl and phenylethylamino groups, contrasting with the dimethoxy and dimethylaminomethyl groups of the target compound.
  • Pharmacology: Ritodrine is a β2-adrenoceptor agonist used to inhibit preterm labor, highlighting how hydroxyl groups and extended alkyl chains influence receptor targeting .

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Melting Point (°C) Pharmacological Activity Storage Conditions
2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride N/A Benzyl alcohol 2,5-dimethoxy, dimethylaminomethyl Not reported Likely adrenergic modulation* 2–8°C (inferred)
Methoxamine Hydrochloride 61-16-5 Benzyl alcohol 2,5-dimethoxy, 1-aminoethyl 212–216 α1-adrenoceptor agonist 2–8°C, desiccated
Tramadol Related Compound B N/A Cyclohexanone 3-methoxyphenyl, dimethylaminomethyl Not reported Impurity (non-therapeutic) Room temperature
Ritodrine Hydrochloride 34321-63-6 Benzyl alcohol p-hydroxy, phenylethylamino Not reported β2-adrenoceptor agonist Not specified

*Inferred from structural similarity to Methoxamine.

Research Findings and Implications

  • Substituent Effects: The dimethylaminomethyl group in the target compound may confer higher metabolic stability compared to Methoxamine’s aminoethyl group due to reduced oxidative deamination .
  • Structural Rigidity : The benzyl alcohol core in the target compound and Methoxamine enhances α-adrenergic binding affinity compared to Tramadol’s flexible cyclohexane derivatives .
  • Safety Profiles : Methoxamine requires stringent storage (2–8°C) and personal protective equipment (gloves, respirators), suggesting similar handling precautions for the target compound .

Biological Activity

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉NO₃·HCl
  • SMILES : CN(C)CC(C1=C(C=CC(=C1)OC)OC)O
  • InChIKey : WIUPSOMVTZKAQS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic system. Research indicates that compounds with similar structures often act as agonists at the 5-HT2A receptor, which is implicated in various neuropharmacological effects, including hallucinogenic properties and modulation of mood and cognition .

Biological Activities

  • Psychoactive Effects :
    • The compound exhibits psychoactive properties similar to other phenethylamines. Its interaction with serotonin receptors can lead to altered states of consciousness and sensory perception.
  • Neuroprotective Properties :
    • Preliminary studies suggest that derivatives of this compound may offer neuroprotective effects against oxidative stress and neuronal damage, although specific data on this compound is limited .
  • Antimicrobial Activity :
    • While direct studies on this compound are scarce, related compounds have demonstrated significant antimicrobial properties against various bacterial strains. This suggests potential for further exploration in this area .

Study on Serotonin Receptor Agonism

A study investigated the effects of similar compounds on alcohol consumption in Long-Evans rats. The findings indicated that agonism at the 5-HT2A receptor could reduce ethanol intake, supporting the hypothesis that psychedelics may modulate addictive behaviors .

Antimicrobial Exploration

Research on related methoxy-substituted phenylisopropylamines revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The implications for this compound suggest it may possess similar qualities worthy of investigation .

Data Tables

Biological Activity Mechanism/Effect Reference
Psychoactive EffectsAgonist at 5-HT2A receptor
Neuroprotective PropertiesPotential reduction in oxidative stress
Antimicrobial ActivityActivity against bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethoxy-α-(dimethylaminomethyl)benzyl alcohol hydrochloride, and how can its purity be validated?

  • Synthesis : A general approach involves reductive amination of 2,5-dimethoxybenzaldehyde with dimethylamine, followed by reduction and subsequent hydrochloric acid salt formation. Key steps include refluxing in methanol with catalytic sulfuric acid and recrystallization from ethanol for purification .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structural integrity via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and mass spectrometry (expected molecular ion [M+H]+^+ at m/z 247.72) .

Q. How should solubility and stability be assessed for this compound in experimental buffers?

  • Solubility : Conduct a shake-flask method: dissolve 10 mg in 1 mL of buffers (pH 3–9) and measure saturation via UV-Vis spectroscopy. The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (>50 mg/mL) .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at 2–8°C in desiccated conditions to prevent hydrolysis of the dimethylaminomethyl group .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • LogD/pKa : Use potentiometric titration (e.g., Sirius T3 instrument) to determine pKa (~13.6 for the phenolic hydroxyl). LogD (pH 7.4) is -0.86, calculated via shake-flask partitioning .
  • Polar Surface Area : Compute via computational tools (e.g., RDKit) to confirm a value of 64.71 Ų, critical for predicting blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in α1-adrenoceptor binding affinity data across studies?

  • Method : Perform competitive radioligand binding assays (e.g., using 3H^3H-prazosin) on cloned ADRA1A, ADRA1B, and ADRA1D receptors. Normalize data to cell membrane protein concentration (μg/μL) and account for batch-to-batch variability in receptor expression .
  • Example Conflict : Discrepancies in EC50_{50} values may arise from differences in assay temperature (25°C vs. 37°C) or buffer ionic strength. Replicate experiments under standardized conditions .

Q. What computational strategies optimize reaction pathways for structural analogs of this compound?

  • Approach : Employ density functional theory (DFT) to model intermediates in reductive amination. Use ICReDD’s reaction path search methods to identify energy barriers and optimize catalysts (e.g., NaBH4_4 vs. BH3_3-THF) .
  • Case Study : Compare activation energies for dimethylaminomethyl group formation versus competing side reactions (e.g., over-reduction to benzyl alcohol derivatives) .

Q. How to design experiments investigating its toxicity mechanisms in neuronal cell lines?

  • Protocol : Treat SH-SY5Y cells with 1–100 μM compound for 24–72 hours. Measure mitochondrial toxicity via MTT assay and ROS production using DCFH-DA fluorescence. Cross-validate with LC-MS to detect metabolites (e.g., demethylated derivatives) .
  • Data Interpretation : Dose-dependent ROS spikes above 50 μM suggest oxidative stress as a toxicity pathway. Compare to structurally related phenylephrine derivatives to isolate dimethylaminomethyl effects .

Methodological Recommendations

  • Experimental Design : Use a Box-Behnken design to optimize synthesis parameters (temperature, pH, reagent ratio) with minimal runs .
  • Contradiction Analysis : Apply principal component analysis (PCA) to multi-study datasets to identify confounding variables (e.g., solvent polarity, assay type) .

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